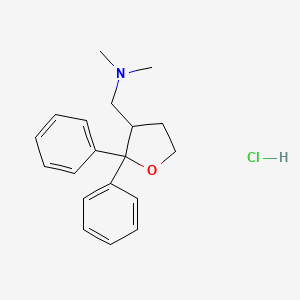

![molecular formula C₁₇H₂₀O₇ B560576 7-Hydroxy-6-methoxy-3-[2-(2-methoxyethoxy)ethyl]-4-methyl-2-oxochromene-8-carbaldehyde CAS No. 1338934-20-5](/img/structure/B560576.png)

7-Hydroxy-6-methoxy-3-[2-(2-methoxyethoxy)ethyl]-4-methyl-2-oxochromene-8-carbaldehyde

Übersicht

Beschreibung

MKC9989 ist eine chemische Verbindung, die für ihre inhibitorischen Wirkungen auf das Inositol-Requiring-Enzym 1 alpha (IRE1α) bekannt ist. Dieses Enzym ist entscheidend für die Reaktion auf ungefaltete Proteine, eine zelluläre Stressantwort, die mit dem endoplasmatischen Retikulum zusammenhängt. MKC9989 wird als Hydroxyarylaldehyd-Inhibitor eingestuft und hat sich in der wissenschaftlichen Forschung, insbesondere in den Bereichen Biochemie und Molekularbiologie, als vielversprechend erwiesen .

Vorbereitungsmethoden

Synthetische Wege und Reaktionsbedingungen: Die Synthese von MKC9989 beinhaltet die Bildung einer Schiff-Base durch eine Reaktion zwischen einem Aldehyd und einem Amin. Der spezifische Syntheseweg beinhaltet die Verwendung von Hydroxyaryldehyden, die mit der Aminseitenkette von Lysinresten im IRE1α-Enzym reagieren . Die Reaktionsbedingungen umfassen typischerweise kontrollierte Temperatur und Druck, um die Stabilität der Schiff-Base zu gewährleisten.

Industrielle Produktionsmethoden: Die industrielle Produktion von MKC9989 folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Der Prozess beinhaltet die Verwendung von hochreinen Reagenzien und fortschrittlichen Reaktionsbehältern, um die Integrität der Verbindung zu erhalten. Der Produktionsprozess ist optimiert, um hohe Ausbeuten und Reinheitsgrade zu erreichen, wodurch MKC9989 für umfangreiche Forschungsanwendungen geeignet wird .

Chemische Reaktionsanalyse

Reaktionstypen: MKC9989 unterliegt hauptsächlich Schiff-Base-Bildungsreaktionen. Dies beinhaltet die Reaktion der Aldehydgruppe mit der Aminogruppe von Lysinresten im IRE1α-Enzym. Die Verbindung beteiligt sich auch an Wasserstoffbrückenbindungen und π-π-Wechselwirkungen, die zu ihrer Stabilität und Selektivität beitragen .

Häufige Reagenzien und Bedingungen: Die in den Reaktionen mit MKC9989 verwendeten gängigen Reagenzien umfassen Hydroxyarylaldehyde und Amine. Die Reaktionsbedingungen umfassen oft kontrollierte Temperatur und Druck, um die Bildung stabiler Schiff-Basen zu erleichtern. Darüber hinaus wird das Vorhandensein von Wassermolekülen minimiert, um eine Hydrolyse der während der Reaktion gebildeten Imingruppe zu verhindern .

Hauptprodukte, die gebildet werden: Das Hauptprodukt, das aus der Reaktion von MKC9989 mit IRE1α gebildet wird, ist eine stabile Schiff-Base. Dieses Produkt zeichnet sich durch seine hohe Selektivität für den Lysinrest K907 im IRE1α-Enzym aus, der für seine inhibitorischen Wirkungen entscheidend ist .

Wissenschaftliche Forschungsanwendungen

MKC9989 hat eine breite Palette wissenschaftlicher Forschungsanwendungen, insbesondere in den Bereichen Biochemie, Molekularbiologie und Medizin. Es wird als Werkzeugverbindung verwendet, um die Reaktion auf ungefaltete Proteine und ihre Rolle bei verschiedenen Krankheiten zu untersuchen, darunter Krebs, neurodegenerative Erkrankungen und Stoffwechselstörungen . Die Fähigkeit der Verbindung, IRE1α selektiv zu hemmen, macht sie zu einem wertvollen Werkzeug, um die molekularen Mechanismen zu verstehen, die diesen Krankheiten zugrunde liegen, und potenzielle therapeutische Strategien zu entwickeln .

Wirkmechanismus

MKC9989 entfaltet seine Wirkungen durch Hemmung der Endoribonukleaseaktivität des IRE1α-Enzyms. Die Verbindung bindet an die RNase-Aktivierungsstelle von IRE1α durch π-Stacking-Wechselwirkungen mit Histidin- und Phenylalaninresten und bildet eine Schiff-Base mit dem Lysinrest K907 . Diese Bindung verhindert, dass das Enzym seine mRNA-Substrate spaltet, wodurch die Reaktion auf ungefaltete Proteine moduliert und die Homöostase des endoplasmatischen Retikulums wiederhergestellt wird .

Analyse Chemischer Reaktionen

Types of Reactions: MKC9989 primarily undergoes Schiff base formation reactions. This involves the reaction of the aldehyde group with the amine group of lysine residues in the IRE1α enzyme. The compound also participates in hydrogen bonding and π-π interactions, which contribute to its stability and selectivity .

Common Reagents and Conditions: The common reagents used in the reactions involving MKC9989 include hydroxy aryl aldehydes and amines. The reaction conditions often involve controlled temperature and pressure to facilitate the formation of stable Schiff bases. Additionally, the presence of water molecules is minimized to prevent hydrolysis of the imine group formed during the reaction .

Major Products Formed: The major product formed from the reaction of MKC9989 with IRE1α is a stable Schiff base. This product is characterized by its high selectivity towards the lysine residue K907 in the IRE1α enzyme, which is crucial for its inhibitory effects .

Wissenschaftliche Forschungsanwendungen

MKC9989 has a wide range of scientific research applications, particularly in the fields of biochemistry, molecular biology, and medicine. It is used as a tool compound to study the unfolded protein response and its role in various diseases, including cancer, neurodegenerative disorders, and metabolic syndromes . The compound’s ability to selectively inhibit IRE1α makes it a valuable asset in understanding the molecular mechanisms underlying these diseases and developing potential therapeutic strategies .

Wirkmechanismus

MKC9989 exerts its effects by inhibiting the endoribonuclease activity of the IRE1α enzyme. The compound binds to the RNase-active site of IRE1α through π-stacking interactions with histidine and phenylalanine residues, forming a Schiff base with lysine residue K907 . This binding prevents the enzyme from cleaving its mRNA substrates, thereby modulating the unfolded protein response and restoring endoplasmic reticulum homeostasis .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen:

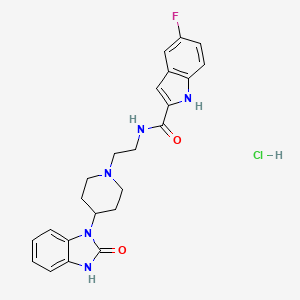

- OICR464

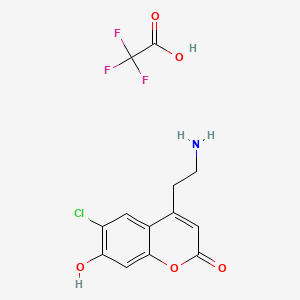

- OICR573

Einzigartigkeit: MKC9989 ist einzigartig in seiner hohen Selektivität für den Lysinrest K907 im IRE1α-Enzym. Diese Selektivität ist auf die spezifischen Wechselwirkungen zwischen der Verbindung und der aktiven Stelle des Enzyms zurückzuführen, die bei anderen ähnlichen Verbindungen nicht beobachtet werden . Die Stabilität der Schiff-Base, die zwischen MKC9989 und IRE1α gebildet wird, verstärkt ihre inhibitorischen Wirkungen weiter und macht sie zu einem wertvollen Werkzeug in der wissenschaftlichen Forschung .

Eigenschaften

IUPAC Name |

7-hydroxy-6-methoxy-3-[2-(2-methoxyethoxy)ethyl]-4-methyl-2-oxochromene-8-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20O7/c1-10-11(4-5-23-7-6-21-2)17(20)24-16-12(10)8-14(22-3)15(19)13(16)9-18/h8-9,19H,4-7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSVDQIXSUDHAOF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)OC2=C(C(=C(C=C12)OC)O)C=O)CCOCCOC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

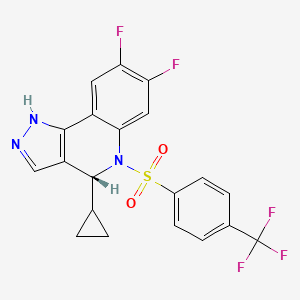

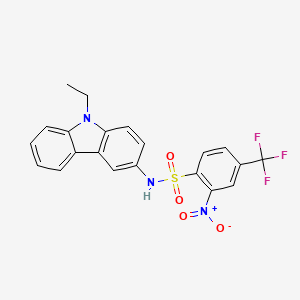

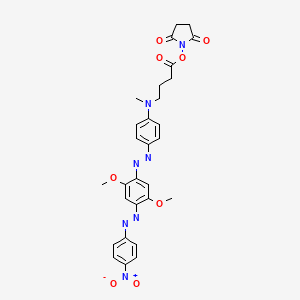

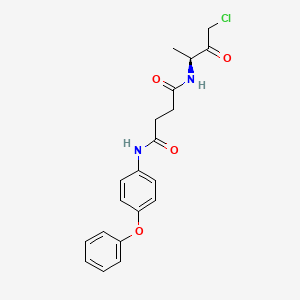

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[[[4-(6-Methylpyridin-2-yl)-5-([1,2,4]triazolo[1,5-a]pyridin-6-yl)-1,3-thiazol-2-yl]amino]methyl]benzonitrile](/img/structure/B560498.png)

![5-(3-chlorophenyl)-3-[(1R)-1-[(4-methyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)oxy]ethyl]-1,2-oxazole;hydrochloride](/img/structure/B560512.png)